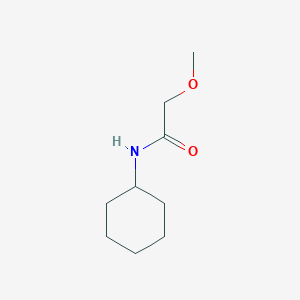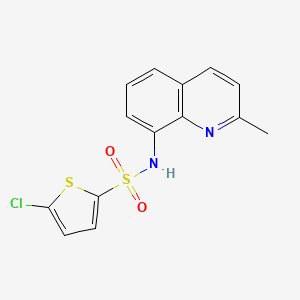
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid, also known as BMHCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMHCA is a cyclohexanecarboxylic acid derivative that contains a benzimidazole moiety, making it a unique and versatile compound. In
科学研究应用
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. Additionally, 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been studied for its potential as an anticancer agent. Studies have shown that 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用机制
The mechanism of action of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is not fully understood, but it is thought to involve the chelation of metal ions, particularly copper. 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to selectively bind to copper ions, leading to the formation of a stable complex. The formation of this complex can lead to the generation of reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its potential as an anticancer agent, 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to have antioxidant properties. Studies have shown that 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid can scavenge free radicals and protect against oxidative stress. Additionally, 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is its ease of synthesis. 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid can be synthesized in a laboratory setting with relative ease, making it a readily available compound for research purposes. Additionally, 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to be selective for copper ions, making it a useful tool for the detection of copper in biological samples. However, one of the limitations of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is its potential toxicity. Studies have shown that high concentrations of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid can be toxic to cells, limiting its potential applications in vivo.
未来方向
There are several future directions for the study of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid. One area of research is its potential as an imaging agent. 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid has been shown to be fluorescent, making it a potential candidate for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid. Understanding the mechanism of action could lead to the development of more effective anticancer agents. Finally, studies are needed to determine the toxicity of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid in vivo, which could limit its potential applications in the clinic.
Conclusion:
In conclusion, 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is a unique and versatile compound that has gained significant attention in the scientific community. Its potential applications in various fields, including cancer therapy and metal ion detection, make it a promising candidate for further research. The ease of synthesis and selectivity for copper ions make it a useful tool for laboratory experiments. However, further studies are needed to fully understand the mechanism of action and toxicity of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid, which could limit its potential applications in the clinic.
合成方法
The synthesis of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid involves the reaction of 1-(2-bromoethyl)benzimidazole with 4-methylcyclohexanecarboxylic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid. The synthesis of 1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid is relatively simple and can be carried out in a laboratory setting with ease.
属性
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-8-16(9-7-11,15(19)20)10-14-17-12-4-2-3-5-13(12)18-14/h2-5,11H,6-10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAVFPFRGJGYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Benzimidazol-2-ylmethyl)-4-methylcyclohexanecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

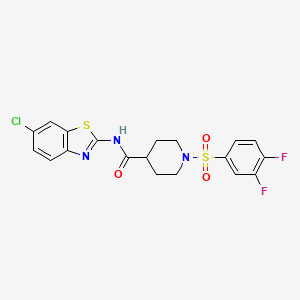
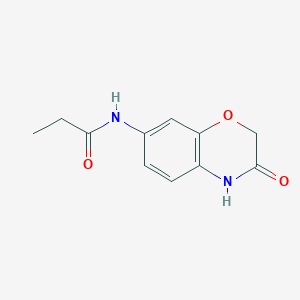
![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
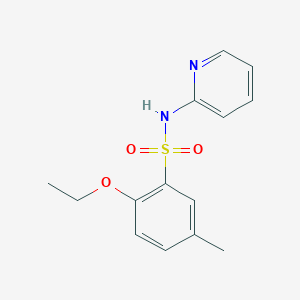
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)


![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
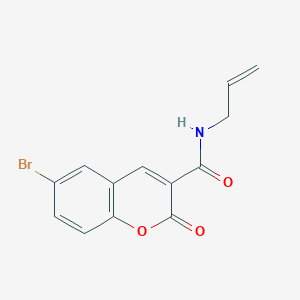

![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)
